
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound characterized by the presence of multiple sulfonamide groups and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the sulfonamide intermediate: The reaction between 3,5-bis(trifluoromethyl)aniline and sulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Coupling reactions: The intermediate is then subjected to coupling reactions with 4-aminobenzenesulfonamide derivatives.
Acetylation: The final step involves acetylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Derivatives with substituted trifluoromethyl groups.
Applications De Recherche Scientifique
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide groups, which are known to interact with biological targets.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Mécanisme D'action
The mechanism of action of N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active site residues, while the trifluoromethyl groups can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(N-(4-(N-(3,5-Bis(trifluoromethyl)phenyl)sulfamoyl)phenyl)sulfamoyl)phenyl)acetamide: is similar to other sulfonamide-based compounds such as:
Uniqueness
The presence of trifluoromethyl groups in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C22H17F6N3O5S2 |
|---|---|
Poids moléculaire |
581.5 g/mol |
Nom IUPAC |
N-[4-[[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H17F6N3O5S2/c1-13(32)29-16-2-6-19(7-3-16)37(33,34)30-17-4-8-20(9-5-17)38(35,36)31-18-11-14(21(23,24)25)10-15(12-18)22(26,27)28/h2-12,30-31H,1H3,(H,29,32) |
Clé InChI |
LWNYBSKZSWXNIC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


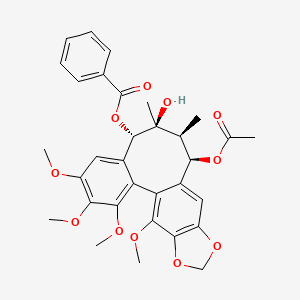
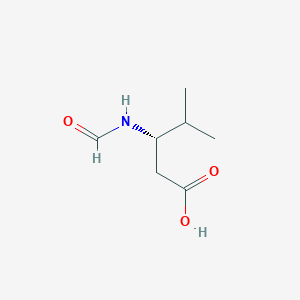
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
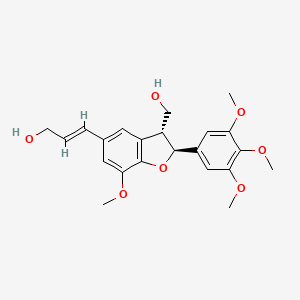

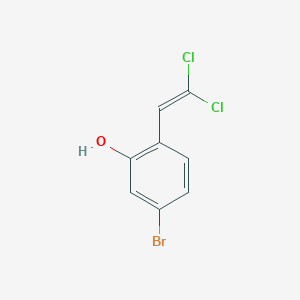
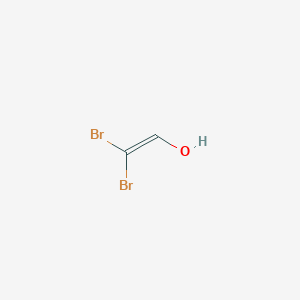
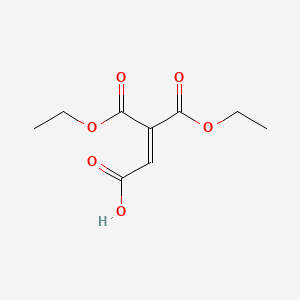
![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
![5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063030.png)

![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)

